![molecular formula C25H23N3OS2 B2605543 (5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 956206-76-1](/img/structure/B2605543.png)
(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C25H23N3OS2 and its molecular weight is 445.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
Research has demonstrated the synthesis of thiazolidin-4-one derivatives and their evaluation as antimicrobial agents. For instance, certain thiazolidinone, thiazoline, and thiophene derivatives have been synthesized and showed promising antimicrobial activities against various pathogens (Gouda, Berghot, Shoeib, & Khalil, 2010). Similarly, the antimicrobial potential of novel thiazolidin-4-one derivatives against human pathogens has been explored, indicating their applicability in addressing microbial resistance (Baviskar, Khadabadi, & Deore, 2013).
Anticancer and Antioxidant Activities
Novel thiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These compounds have shown high antioxidant and anticancer activities, suggesting their potential as therapeutic agents in cancer treatment and prevention (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).
Antihyperglycemic Agents
Research into the development of thiazolidine-2,4-dione derivatives has also highlighted their potential as antihyperglycemic agents. Certain derivatives have been prepared and evaluated in animal models, showing effectiveness in lowering glucose and insulin levels (Wrobel, Li, Dietrich, McCaleb, Mihan, Sredy, & Sullivan, 1998).
Inhibition of GSK-3
Microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives has been conducted, with these compounds being evaluated as potential inhibitors of glycogen synthase kinase-3 (GSK-3). This research points towards the application of these derivatives in diseases where GSK-3 inhibition is beneficial (Kamila & Biehl, 2012).
Antipsychotic and Anticonvulsant Agents
Thiazolidinone derivatives have also been synthesized and evaluated for their antipsychotic and anticonvulsant activities, indicating their potential utility in the treatment of neurological disorders (Kaur, Kumar, Chaudhary, & Kumar, 2012).
properties
IUPAC Name |
(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS2/c29-24-22(31-25(30)26-24)15-20-16-28(21-9-5-2-6-10-21)27-23(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-17H,1,3-4,7-8H2,(H,26,29,30)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQBLFCFRWIMRF-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)NC(=S)S4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide](/img/structure/B2605460.png)
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine](/img/structure/B2605462.png)
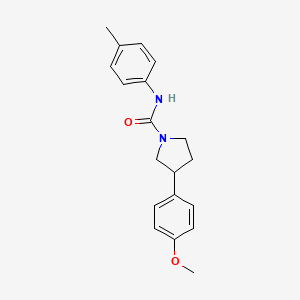

![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride](/img/structure/B2605470.png)
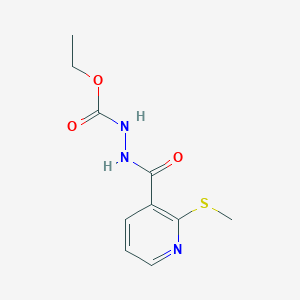
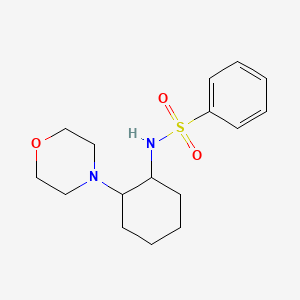
triazin-4-one](/img/structure/B2605473.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2605475.png)
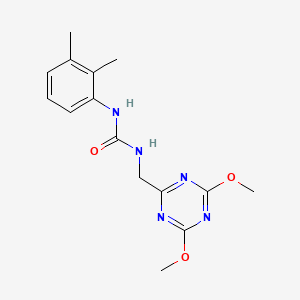
![7-Chlorothieno[2,3-D]pyridazine](/img/structure/B2605478.png)
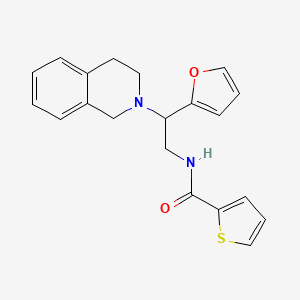
![3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2605483.png)